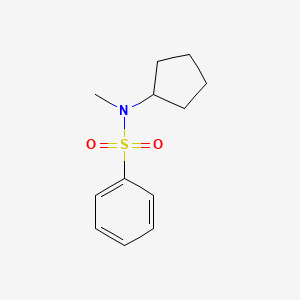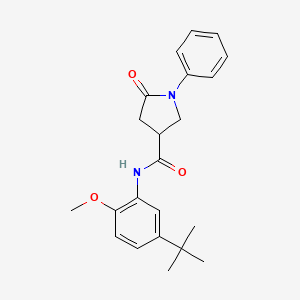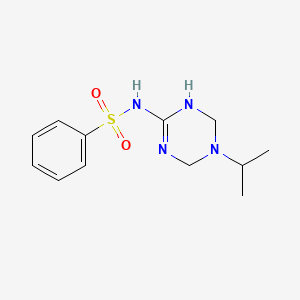
N-cyclopentyl-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-methylbenzenesulfonamide, also known as CP-47,497, is a synthetic cannabinoid compound that was first synthesized in 1979. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to study the effects of cannabinoids on the body.
Mécanisme D'action
N-cyclopentyl-N-methylbenzenesulfonamide is a potent agonist of the cannabinoid receptor CB1. When it binds to this receptor, it activates a signaling pathway that leads to a variety of effects on the body. These effects include the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. It has also been shown to regulate ion channels such as calcium channels and potassium channels. In addition, N-cyclopentyl-N-methylbenzenesulfonamide has been shown to modulate intracellular signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it a valuable tool for investigating the mechanisms of action of cannabinoids. It is also relatively stable and easy to handle, which makes it a convenient compound to work with in the lab.
However, there are also limitations to the use of N-cyclopentyl-N-methylbenzenesulfonamide in lab experiments. One limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids found in the body. Additionally, the use of N-cyclopentyl-N-methylbenzenesulfonamide in lab experiments may not accurately reflect the effects of cannabinoids in vivo, as the compound may not be able to cross the blood-brain barrier.
Orientations Futures
There are several future directions for research involving N-cyclopentyl-N-methylbenzenesulfonamide. One area of research is the investigation of the effects of cannabinoids on the immune system. Another area of research is the investigation of the potential therapeutic uses of cannabinoids for the treatment of various diseases and conditions. Additionally, future research may focus on the development of new synthetic cannabinoids that have improved pharmacological properties and fewer side effects.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N-methylbenzenesulfonamide involves the reaction of 1,1-dimethyl-3-(1-naphthoyl)urea with cyclopentylmagnesium bromide in the presence of a copper catalyst. The resulting product is then treated with methanesulfonic acid to yield N-cyclopentyl-N-methylbenzenesulfonamide.
Applications De Recherche Scientifique
N-cyclopentyl-N-methylbenzenesulfonamide has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used as a tool to investigate the mechanisms of action of cannabinoids and to study the biochemical and physiological effects of these compounds.
Propriétés
IUPAC Name |
N-cyclopentyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c1-13(11-7-5-6-8-11)16(14,15)12-9-3-2-4-10-12/h2-4,9-11H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUDRMSRHAZXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)
![methyl {3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrobromide](/img/structure/B5104391.png)


![3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5104411.png)


![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)
![7-benzoyl-11-(4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5104435.png)
![4-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5104449.png)
![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)
![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)
![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)